molecular formula C19H26N4O10 B567139 (S)-1-(4-Aminoxyacetamidobenzyl)ethylenediaminetetraacetic Acid CAS No. 1217704-71-6

(S)-1-(4-Aminoxyacetamidobenzyl)ethylenediaminetetraacetic Acid

Cat. No. B567139
M. Wt: 470.435
InChI Key: RPTLUFBTKFEJOF-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-1-(4-Aminoxyacetamidobenzyl)ethylenediaminetetraacetic Acid” is a bifunctional iron chelating agent . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Molecular Structure Analysis

The molecular formula of “(S)-1-(4-Aminoxyacetamidobenzyl)ethylenediaminetetraacetic Acid” is C19H26N4O10. The molecular weight is 470.43 .

Scientific Research Applications

Chelating Properties and Biological Effects

Ethylenediaminetetraacetic acid (EDTA), a related compound, is widely utilized in food and other industries to sequester metal ions and prevent their adverse effects. A study evaluated the protective effect of Panax ginseng extract standardized with ginsenoside Rg3 and garlic against EDTA-induced biochemical, genotoxic, and histological changes in rats. The findings suggested that treatment with these agents significantly improved all the tested parameters, indicating the potential biological impacts of EDTA and its derivatives in mitigating metal ion-related toxicity (Khalil et al., 2007).

Ecotoxicological Impact

The ecotoxicological effects of EDTA on soil organisms, such as earthworms, have been investigated under turfgrass growing conditions. EDTA exposure resulted in a significant decrease in earthworm growth and survival, highlighting the ecological risks associated with the use of EDTA and its analogs in the environment (Duo et al., 2019).

Medical Diagnostic Use

In medical diagnostics, EDTA derivatives are used for measuring glomerular filtration rates in rats, showcasing the compound's utility in renal function assessments. This application underscores the role of EDTA analogs in facilitating precise and critical measurements in medical research (Layzell & Miller, 1975).

Iron Chelation Therapy

The hexadentate phenolic aminocarboxylate iron chelator N, N-bis(2-hydroxybenzyl)ethylenediamine-N,N-diacetic acid (HBED) has been explored as a potential alternative to deferoxamine for iron chelation therapy. Research indicates that HBED induced iron excretion more effectively than deferoxamine in non-iron-overloaded rats, suggesting its utility in managing transfusional iron overload (Bergeron et al., 1998).

Future Directions

The future directions of “(S)-1-(4-Aminoxyacetamidobenzyl)ethylenediaminetetraacetic Acid” are not specified in the available sources. As a biochemical reagent, it may have potential applications in various areas of life science research .

properties

IUPAC Name

2-[[(2S)-3-[4-[(2-aminooxyacetyl)amino]phenyl]-2-[bis(carboxymethyl)amino]propyl]-(carboxymethyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O10/c20-33-11-15(24)21-13-3-1-12(2-4-13)5-14(23(9-18(29)30)10-19(31)32)6-22(7-16(25)26)8-17(27)28/h1-4,14H,5-11,20H2,(H,21,24)(H,25,26)(H,27,28)(H,29,30)(H,31,32)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTLUFBTKFEJOF-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)NC(=O)CON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)NC(=O)CON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652436
Record name 2,2',2'',2'''-{[(2S)-3-{4-[2-(Aminooxy)acetamido]phenyl}propane-1,2-diyl]dinitrilo}tetraacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(4-Aminoxyacetamidobenzyl)ethylenediaminetetraacetic Acid

CAS RN

1217704-71-6
Record name 2,2',2'',2'''-{[(2S)-3-{4-[2-(Aminooxy)acetamido]phenyl}propane-1,2-diyl]dinitrilo}tetraacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.